

# FA-Leu-Gly-Pro-Ala-OH chemical properties

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## Compound of Interest

Compound Name: FA-Leu-Gly-Pro-Ala-OH

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An In-depth Technical Guide to the Chemical Properties and Applications of **FA-Leu-Gly-Pro-Ala-OH**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FA-Leu-Gly-Pro-Ala-OH**, also known by the acronym FALGPA, is a synthetic peptide that serves as a crucial tool in biochemical and biomedical research. Its full chemical name is N-(3-[2-Furyl]acryloyl)-L-Leucyl-L-Glycyl-L-Prolyl-L-Alanine. This peptide is primarily utilized as a chromogenic substrate for a variety of collagenases, enzymes that play a critical role in tissue remodeling, wound healing, and pathological processes such as cancer metastasis and arthritis. The furylacryloyl (FA) group at the N-terminus allows for the continuous spectrophotometric monitoring of collagenase activity, making FALGPA an invaluable reagent for enzyme kinetics studies and the screening of collagenase inhibitors.

This technical guide provides a comprehensive overview of the chemical properties of **FA-Leu-Gly-Pro-Ala-OH**, detailed experimental protocols for its use, and a summary of its primary applications in research and development.

## Core Chemical and Physical Properties

**FA-Leu-Gly-Pro-Ala-OH** is a well-defined synthetic peptide with a specific amino acid sequence and a chromogenic N-terminal modification. Its fundamental properties are summarized below.

| Property            | Value              | Reference   |
|---------------------|--------------------|---|
| Molecular Formula   | C23H32N4O7         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight    | 476.52 g/mol       | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>   |
| CAS Number          | 78832-65-2         | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>   |
| Appearance          | White powder       | <a href="#">[2]</a>   |
| Purity              | ≥ 99% (HPLC)       | <a href="#">[2]</a>   |
| Amino Acid Sequence | FA-Leu-Gly-Pro-Ala | <a href="#">[3]</a> <a href="#">[4]</a>   |
| Sequence Shortening | FA-LGPA            | <a href="#">[3]</a> <a href="#">[6]</a>   |

## Solubility and Stability

The solubility and stability of **FA-Leu-Gly-Pro-Ala-OH** are critical considerations for its use in experimental settings.

| Parameter            | Details  | Reference                               |
|----------------------|--|---|
| In Vitro Solubility  | <p><math>\geq 100</math> mg/mL in DMSO (209.85 mM). It is noted that hygroscopic DMSO can impact solubility, and newly opened DMSO is recommended.</p>   | <a href="#">[1]</a> <a href="#">[3]</a> |
| In Vivo Solubility   | <p>- <math>\geq 2.5</math> mg/mL (5.25 mM) in a solution of 10% DMSO and 90% (20% SBE-<math>\beta</math>-CD in Saline).- <math>\geq 2.5</math> mg/mL (5.25 mM) in a solution of 10% DMSO and 90% Corn Oil.</p> | <a href="#">[1]</a>                     |
| Storage (Powder)     | <p>- <math>-80^{\circ}\text{C}</math> for 2 years.- <math>-20^{\circ}\text{C}</math> for 1 year.Sealed storage, away from moisture is recommended.</p>   | <a href="#">[3]</a>                     |
| Storage (In Solvent) | <p>- <math>-80^{\circ}\text{C}</math> for 6 months.- <math>-20^{\circ}\text{C}</math> for 1 month.Sealed storage, away from moisture is recommended.</p>   | <a href="#">[1]</a> <a href="#">[3]</a> |

## Biochemical Properties and Mechanism of Action

**FA-Leu-Gly-Pro-Ala-OH** is specifically designed as a substrate for collagenases. The enzyme cleaves the peptide bond between Leucine (Leu) and Glycine (Gly).[\[7\]](#) This cleavage leads to a change in the electronic environment of the N-terminal furylacryloyl group, resulting in a decrease in absorbance at a specific wavelength, which can be monitored spectrophotometrically.[\[7\]](#)

| Biochemical Property   | Description   | Reference |
|------------------------|---|-----------|
| Target Enzyme          | Microbial Collagenase   | [1][3][8] |
| Mechanism of Action    | Substrate for collagenase, which hydrolyzes the Leu-Gly peptide bond.   | [7]       |
| Enzyme Selectivity     | Selective for collagenase over other proteases like trypsin, thermolysin, and elastase.   | [7]       |
| Kinetic Parameter (Km) | A Michaelis-Menten constant (Km) of 0.55 mM has been reported for the hydrolysis of FALGPA by bacterial collagenase at 25°C and pH 7.5. | [7]       |
| Optimal pH             | Collagenase activity is optimal within a pH range of 6.3 to 8.8.  | [7]       |

## Experimental Protocols

### Synthesis and Purification of FA-Leu-Gly-Pro-Ala-OH

The synthesis of **FA-Leu-Gly-Pro-Ala-OH** is typically achieved through solid-phase peptide synthesis (SPPS), followed by the acylation of the N-terminus with 3-(2-furyl)acrylic acid.

#### Synthesis of Leu-Gly-Pro-Ala Peptide Backbone

While a detailed, step-by-step protocol for the synthesis of this specific peptide is not readily available in the public domain, the general principles of Fmoc-based solid-phase peptide synthesis are applied. This involves the sequential addition of Fmoc-protected amino acids to a solid support resin. Each cycle consists of Fmoc deprotection, amino acid coupling, and washing steps.

#### N-terminal Furylacryloylation

The final step in the synthesis is the attachment of the 3-(2-furyl)acryloyl group to the N-terminus of the synthesized peptide.<sup>[7]</sup> This is an acylation reaction where the free N-terminus of the Leu-Gly-Pro-Ala peptide is reacted with an activated derivative of 3-(2-furyl)acrylic acid, such as N-(3-[2-Furyl]acryloyl) chloride.<sup>[7]</sup> The reaction is typically carried out in an organic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base such as triethylamine.<sup>[7]</sup>

## Purification

Purification of the crude **FA-Leu-Gly-Pro-Ala-OH** peptide is generally performed using reversed-phase high-performance liquid chromatography (RP-HPLC). A specific protocol for this peptide is not detailed in the available literature, but a general approach would involve using a C18 column with a gradient of acetonitrile in water, with trifluoroacetic acid (TFA) as an ion-pairing agent.

## Collagenase Activity Assay using **FA-Leu-Gly-Pro-Ala-OH**

This protocol describes a continuous spectrophotometric assay to measure collagenase activity.

## Materials

- **FA-Leu-Gly-Pro-Ala-OH (FALGPA)**
- Collagenase enzyme
- Tricine buffer
- Calcium Chloride (CaCl<sub>2</sub>)
- Sodium Chloride (NaCl)
- Spectrophotometer capable of reading at 345 nm

## Reagent Preparation

- Assay Buffer: 50 mM Tricine, 10 mM CaCl<sub>2</sub>, 400 mM NaCl, pH 7.5 at 25°C.

- FALGPA Stock Solution: Prepare a 1.0 mM solution of FALGPA in the Assay Buffer.
- Enzyme Solution: Prepare a solution of collagenase in a suitable buffer at the desired concentration.

## Assay Procedure

- Pipette the FALGPA solution into a cuvette.
- Place the cuvette in a thermostatted spectrophotometer at 25°C and record a baseline absorbance at 345 nm.
- To initiate the reaction, add a small volume of the collagenase solution to the cuvette and mix quickly.
- Continuously monitor the decrease in absorbance at 345 nm over time. The rate of decrease is proportional to the collagenase activity.

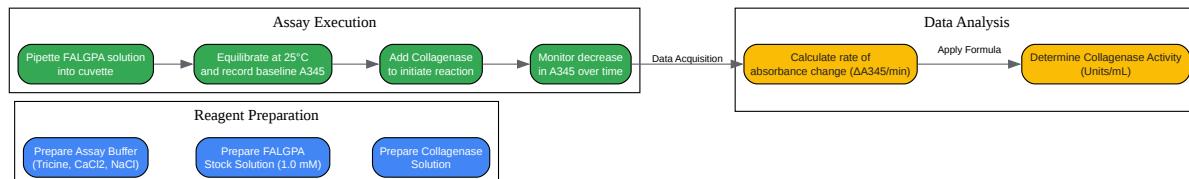
## Calculation of Enzyme Activity

The collagenase activity can be calculated using the following formula:  $\text{Units/mL} = (\Delta A_{345}/\text{min}) / (\epsilon * \text{path length}) * (\text{Total Volume} / \text{Enzyme Volume})$  Where:

- $\Delta A_{345}/\text{min}$  is the rate of change in absorbance per minute.
- $\epsilon$  is the molar extinction coefficient of FALGPA at 345 nm.
- path length is the cuvette path length in cm.

## Mandatory Visualizations

### Experimental Workflow for Collagenase Assay



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Caption: Workflow for determining collagenase activity using a spectrophotometric assay with **FA-Leu-Gly-Pro-Ala-OH**.

## Applications

The primary application of **FA-Leu-Gly-Pro-Ala-OH** is in the field of enzymology, specifically for the study of collagenases.

- **Enzyme Kinetics:** It is used to determine key kinetic parameters of collagenases, such as  $K_m$  and  $V_{max}$ , which provide insights into the enzyme's efficiency and substrate affinity.[7]
- **Inhibitor Screening:** FALGPA is widely used in high-throughput screening assays to identify and characterize inhibitors of collagenase activity. This is particularly relevant in drug discovery programs targeting diseases where collagenase is implicated.
- **Biochemical Research:** Researchers use this substrate to study the activity of collagenases from various sources, including bacteria, and to investigate the mechanisms of collagen degradation.[1][3]

## Conclusion

**FA-Leu-Gly-Pro-Ala-OH** is a robust and reliable tool for researchers and scientists in the fields of biochemistry, cell biology, and drug development. Its well-defined chemical properties, coupled with a straightforward spectrophotometric assay, make it an ideal substrate for the

quantitative analysis of collagenase activity. While detailed information on some of its physicochemical properties, such as pKa and isoelectric point, is not readily available in the public domain, the existing data on its solubility, stability, and biochemical function are sufficient for its effective use in a laboratory setting. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of **FA-Leu-Gly-Pro-Ala-OH** in a variety of research contexts.

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